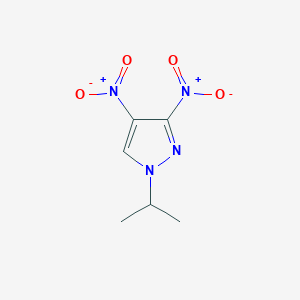

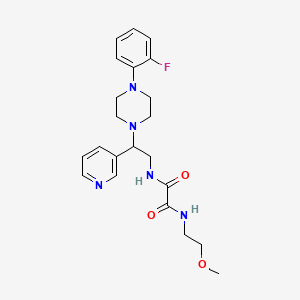

3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

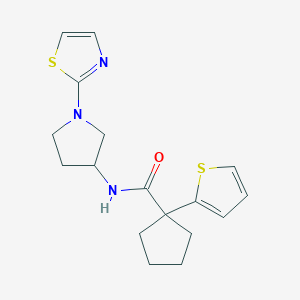

The compound 3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex molecule that can be related to various research studies involving the synthesis of sulfonamide derivatives. In one study, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors is described, which involves a similar benzothiazole moiety and sulfonamide linkage . Another relevant synthesis involves the preparation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement, indicating the potential for fluorine-substituted benzamides to be synthesized under catalyst- and solvent-free conditions . Additionally, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showcases the incorporation of a fluoro-substituted aniline into sulfonamide structures .

Molecular Structure Analysis

The molecular structure of the compound likely involves interactions between the fluorophenyl and nitrophenyl moieties with the central thiazole ring. X-ray crystallography has been used to determine the structure of related compounds, such as the ligand 4a with cdk5, which showed an unusual binding mode . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the molecular conformations and intermolecular interactions of similar fluorine-substituted heterocyclic amides .

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from studies on similar molecules. For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives from 2-halobenzoyl chlorides indicates that halogenated benzoyl chlorides can undergo cyclocondensation reactions with heterocyclic amines . The Fries rearrangement mentioned in the synthesis of fluorine-substituted benzamides suggests that the compound may also undergo similar rearrangements under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For example, the solubility, melting points, and spectroscopic data (IR, NMR, mass, and elemental analyses) of related sulfonamide derivatives provide insights into the expected properties of the compound . The antimicrobial activity of sulfonamide derivatives, as well as their binding affinities in molecular docking studies, suggest potential biological applications and interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Some novel fluoro substituted sulphonamide benzothiazole compounds, including derivatives similar to the queried compound, have been synthesized and screened for anti-microbial activity. These studies reveal that benzothiazoles and sulphonamides possess significant therapeutic potentials due to their wide range of biodynamic properties. The antimicrobial activities of these compounds were evaluated, indicating their potential as potent biodynamic agents against various microbial strains (Jagtap et al., 2010).

Antiproliferative and Anticancer Applications

A series of pyrazole-sulfonamide derivatives, akin to the structure of the queried compound, were designed, synthesized, and tested for in vitro antiproliferative activities against cancer cell lines. These compounds, characterized by diverse analytical techniques, demonstrated cell-selective effects, particularly against rat brain tumor cells (C6). Some derivatives exhibited broad-spectrum antitumor activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Mert et al., 2014).

Enzyme Inhibition Applications

Several novel metal complexes of heterocyclic sulfonamide, possessing strong carbonic anhydrase (CA) inhibitory properties, have been synthesized. These complexes demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, showcasing their potential as powerful inhibitors. This suggests the role of such compounds in therapeutic applications targeting CA-related disorders (Büyükkıdan et al., 2013).

Theoretical and Computational Investigations

Theoretical investigations of antimalarial sulfonamides as potential COVID-19 drugs have also been conducted, utilizing computational calculations and molecular docking studies. These studies aimed to explore the reactivity and antimalarial activity of sulfonamide derivatives, alongside their ADMET properties. The results indicated excellent antimalarial activity for certain derivatives, providing insights into the potential repurposing of sulfonamide compounds against COVID-19 (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O5S2/c23-16-7-9-19(10-8-16)34(31,32)26-17-5-1-4-15(11-17)21(28)25-22-24-20(13-33-22)14-3-2-6-18(12-14)27(29)30/h1-13,26H,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWXRUQUSTAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

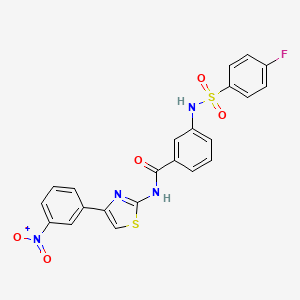

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

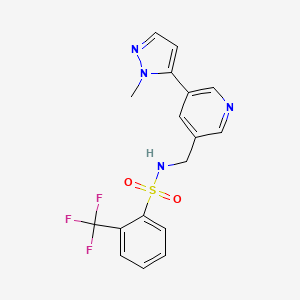

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)

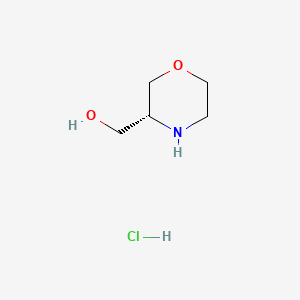

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)